Cas no 1804754-40-2 (3-Chloro-2-(difluoromethyl)-6-fluoropyridine)

3-Chloro-2-(difluoromethyl)-6-fluoropyridine is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its key structural features—a chloro group at the 3-position and a difluoromethyl group at the 2-position—enhance reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex molecules. The additional fluorine substitution at the 6-position further improves metabolic stability and bioavailability in derived compounds. This compound is particularly suited for applications requiring precise halogenation and fluorination patterns, offering advantages in the development of advanced crop protection agents and bioactive molecules. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-Chloro-2-(difluoromethyl)-6-fluoropyridine structure
1804754-40-2 structure
Product Name:3-Chloro-2-(difluoromethyl)-6-fluoropyridine
CAS No:1804754-40-2
MF:C6H3ClF3N
MW:181.542930841446
CID:4922685
Update Time:2025-05-19

3-Chloro-2-(difluoromethyl)-6-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-(difluoromethyl)-6-fluoropyridine
    • Inchi: 1S/C6H3ClF3N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H
    • InChI Key: SOHTWIHEDFGQPS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12.9

3-Chloro-2-(difluoromethyl)-6-fluoropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023029425-250mg
3-Chloro-2-(difluoromethyl)-6-fluoropyridine
1804754-40-2 97%
250mg
$700.40 2022-04-01
Alichem
A023029425-500mg
3-Chloro-2-(difluoromethyl)-6-fluoropyridine
1804754-40-2 97%
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Alichem
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3-Chloro-2-(difluoromethyl)-6-fluoropyridine
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Additional information on 3-Chloro-2-(difluoromethyl)-6-fluoropyridine

Professional Introduction to 3-Chloro-2-(difluoromethyl)-6-fluoropyridine (CAS No. 1804754-40-2)

3-Chloro-2-(difluoromethyl)-6-fluoropyridine (CAS No. 1804754-40-2) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. This compound, characterized by its chloro, difluoromethyl, and fluoro substituents, represents a critical scaffold for the development of novel molecules with enhanced efficacy and selectivity. The strategic placement of these functional groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists exploring next-generation therapeutics.

The fluoropyridine core of 3-Chloro-2-(difluoromethyl)-6-fluoropyridine is particularly noteworthy, as fluorinated heterocycles are widely recognized for their ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. Recent studies have highlighted the role of fluorine atoms in enhancing the pharmacokinetic profiles of small-molecule drugs, a phenomenon attributed to their ability to influence molecular interactions at both the atomic and macroscopic levels. In particular, the difluoromethyl group appended at the 2-position of the pyridine ring has been shown to improve metabolic resistance, a key factor in extending the half-life of bioactive compounds.

Moreover, the chloro substituent at the 3-position introduces further modularity to the molecular structure, allowing for facile derivatization through nucleophilic aromatic substitution or cross-coupling reactions. These chemical handles are instrumental in generating libraries of analogs for high-throughput screening (HTS) campaigns, enabling researchers to rapidly identify lead compounds with desired pharmacological properties. The combination of these substituents on a single aromatic platform underscores the compound's potential as a multifunctional intermediate in synthetic chemistry.

In the realm of pharmaceutical innovation, 3-Chloro-2-(difluoromethyl)-6-fluoropyridine has been explored as a precursor for various therapeutic classes. For instance, its structural motif is reminiscent of several approved drugs that target central nervous system (CNS) disorders, infectious diseases, and oncological conditions. The fluorine atoms contribute to blood-brain barrier penetration, while the chloro group facilitates further functionalization to introduce pharmacophores that interact with specific biological targets. Such attributes make this compound an attractive candidate for structure-based drug design (SBDD) and computationally guided molecular optimization.

Recent advancements in computational chemistry have further illuminated the synthetic and pharmacological potential of 3-Chloro-2-(difluoromethyl)-6-fluoropyridine. Molecular modeling studies suggest that this scaffold can be engineered to exhibit high binding affinity for enzymes and receptors involved in disease pathways. For example, modifications at the 5-position could introduce polar or hydrophobic groups that fine-tune interactions with protein targets, while retaining the inherent advantages conferred by the fluorinated system. Such insights are derived from cutting-edge techniques like quantum mechanical calculations and machine learning-assisted de novo design, which predict molecular properties with unprecedented accuracy.

The agrochemical sector has also recognized the significance of fluorinated pyridines like 3-Chloro-2-(difluoromethyl)-6-fluoropyridine due to their role in developing advanced crop protection agents. The presence of halogen atoms enhances pesticidal activity by improving binding to biological targets in pests while minimizing environmental persistence. Current research focuses on leveraging this compound as a key intermediate in synthesizing novel insecticides and herbicides that offer improved safety profiles over conventional formulations. The ability to modify its structure systematically allows chemists to tailor properties such as potency, selectivity, and degradation kinetics for optimal field performance.

From a synthetic chemistry perspective, 3-Chloro-2-(difluoromethyl)-6-fluoropyridine exemplifies an elegant example of functional group interplay within an aromatic system. The chloro group serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling access to biaryl or heteroaryl derivatives with diverse applications. Concurrently, the electron-withdrawing nature of both fluorine atoms at positions 2 and 6 influences electrophilic aromatic substitution reactions, allowing for predictable regiochemistry when introducing additional substituents such as alkoxyl or amino groups.

The industrial production of 3-Chloro-2-(difluoromethyl)-6-fluoropyridine involves multi-step synthetic routes that highlight modern methodologies in fine chemical synthesis. Key steps often include halogenation strategies employing electrophilic reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions. Subsequent protection-deprotection protocols may be employed to shield reactive sites during subsequent transformations before introducing other functional groups via nucleophilic displacement or metal-catalyzed additions. These processes are optimized for scalability while maintaining high yields through continuous flow chemistry approaches where applicable.

The growing emphasis on green chemistry principles has spurred innovation in synthesizing 3-Chloro-2-(difluoromethyl)-6-fluoropyridine with minimal environmental impact. Catalytic methods that reduce reliance on stoichiometric reagents have been developed alongside solvent systems that prioritize biodegradability over traditional organic solvents like dichloromethane or tetrahydrofuran (THF). Such advancements not only align with regulatory requirements but also enhance cost-efficiency by reducing waste generation and energy consumption during manufacturing processes.

In conclusion,3-Chloro-2-(difluoromethyl)-6-fluoropyridine (CAS No. 1804754-40-2) stands as a paradigmatic example of how strategic functionalization within a heterocyclic framework can yield compounds with broad utility across multiple sectors including pharmaceuticals and agrochemicals。 Its structural features—namely,the chloro, difluoromethyl,and fluoro groups"—provide an ideal platform for medicinal chemists seeking novel bioactive molecules。 As research progresses,this compound will undoubtedly continue to inspire innovative synthetic strategiesand therapeutic applications,underscoring its enduring relevance in modern chemical biology。

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